![molecular formula C16H20N2O3S2 B4283289 1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine](/img/structure/B4283289.png)
1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine
Description
1-(4-Methoxybenzyl)-4-(2-thienylsulfonyl)piperazine is a compound of significant interest in the field of pharmaceutical chemistry due to its structural uniqueness and potential therapeutic activities. This compound belongs to the class of piperazines, which are known for their versatility in drug development.
Synthesis Analysis
The synthesis of 1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine derivatives involves multiple steps, including coupling reactions, functional group transformations, and purification processes. Techniques such as nucleophilic substitution reactions play a crucial role in constructing the piperazine core and introducing various substituents at specific positions to achieve the desired chemical structure (Yamaura et al., 1985).
Molecular Structure Analysis
The molecular structure of this compound is characterized by X-ray crystallography and computational methods, providing insights into its conformation, stereochemistry, and intermolecular interactions. The presence of the methoxybenzyl and thienylsulfonyl groups contributes to the compound's molecular complexity and influences its physicochemical properties and biological activity (Chinthal et al., 2021).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including oxidative removal of protective groups, which are crucial for its functionalization and further derivatization. The reactivity of the piperazine nucleus and the substituent groups allows for the modification of the compound's chemical properties to enhance its efficacy and selectivity for specific biological targets (Yamaura et al., 1985).
Physical Properties Analysis
The physical properties of 1-(4-methoxybenzyl)-4-(2-thienylsulfonyl)piperazine, including solubility, melting point, and crystallinity, are determined through various analytical techniques. These properties are essential for understanding the compound's behavior in different environments and its suitability for pharmaceutical formulations (Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are critical for the compound's application in drug development. These properties influence the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential (Yamaura et al., 1985).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c1-21-15-6-4-14(5-7-15)13-17-8-10-18(11-9-17)23(19,20)16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXJZGDXMJLOHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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